N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide
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Overview
Description
N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an adamantane core, a piperazine ring, and a carbothioyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-methylpiperazine-1-carbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1-piperazinyl)carbothioyl)benzamide: Similar in structure but with a benzamide group instead of an adamantane core.
4-Methylpiperazin-1-yl carbonyl group: Contains a piperazine ring and a carbonyl group but lacks the adamantane core.
Uniqueness
N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide is unique due to its adamantane core, which imparts rigidity and enhances its stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C17H27N3OS |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H27N3OS/c1-19-2-4-20(5-3-19)16(22)18-15(21)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,2-11H2,1H3,(H,18,21,22) |
InChI Key |
GXIGPDZGDQNIQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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